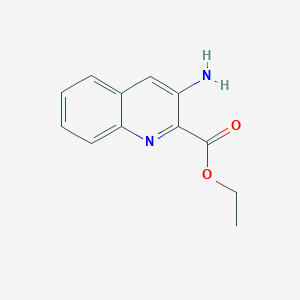

Ethyl 3-aminoquinoline-2-carboxylate

Descripción general

Descripción

Ethyl 3-aminoquinoline-2-carboxylate is a chemical compound with the CAS Number: 62235-59-0 . It has a molecular weight of 216.24 and its linear formula is C12H12N2O2 .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of interest in various research studies . For instance, one study reported a process where 2-Cyano-3-(2-nitrophenyl)-ethyl acrylate was converted to ethyl 2-aminoquinoline-3-carboxylate under reflux in acetic acid with iron powder as the reducing agent .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H12N2O2 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For example, a cyclization process occurs when a certain compound is reacted with β-carbomethoxypropionyl chloride to produce ethyl 2-(3-ethoxy-3-oxopropanamido)benzoate, which upon refluxing in the presence of potassium hydroxide followed by acid treatment, gives the quinoline-3-carboxylate derivative .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C . Its melting point is between 148-150°C .Aplicaciones Científicas De Investigación

Synthesis of Substituted Quinolines

Ethyl 3-aminoquinoline-2-carboxylate is utilized in the synthesis of substituted quinolines. A novel approach for synthesizing 3-aminoquinoline derivatives involves adding mono- and dianions of ethyl N-pivaloyl-3-aminocrotonate to substituted nitroarenes. This process leads to the production of various 3-aminoquinoline carboxylic acid derivatives (Bujok, Kwast, Cmoch, & Wróbel, 2010).

Potential Antibacterial Applications

Research indicates that quinoline derivatives like this compound show moderate antibacterial activity against organisms such as Bacillus subtilis and Vibrio cholera. These findings suggest a potential application in developing antibacterial agents (Krishnakumar, Khan, Mandal, Mitta, Dhasamandha, & Nanu Govindan, 2012).

Facilitating Organic Synthesis

This compound plays a crucial role in facilitating various organic synthesis processes. For instance, it is used as a key intermediate in the one-pot synthesis of 2-substituted-3-aminoquinolines, highlighting its significance in streamlining synthesis routes for complex organic compounds (Wang, Boschelli, Johnson, & Honores, 2004).

Synthesis Improvement

A study focused on improving the synthesis process of ethyl 2-aminoquinoline-3-carboxylate, a derivative of this compound, demonstrates the ongoing research in enhancing the efficiency and yield of quinoline compounds. This advancement contributes to the broader field of organic synthesis (Luo Yan-ping, 2011).

Auxiliary-assisted Catalysis

This compound also finds application in auxiliary-assisted palladium-catalyzed arylation and alkylation processes. This method is significant for functionalizing carboxylic acid derivatives, showcasing the compound's role in complex organic reactions (Shabashov & Daugulis, 2010).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Ethyl 3-aminoquinoline-2-carboxylate is a derivative of quinoline, a heterocyclic compound that has been found to have a diverse spectrum of biological activities . Quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Mode of Action

Quinoline derivatives are known to interact with multiple receptors, which can lead to a variety of biological responses . For instance, some quinoline derivatives have been found to have antiviral, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities .

Biochemical Pathways

Quinoline derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities . For example, some quinoline derivatives have been found to inhibit the growth of cancer cells by disrupting cell cycle progression and inducing apoptosis .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) of quinoline derivatives can vary widely depending on their chemical structure . These properties can significantly impact the bioavailability of the compound and its ability to reach its target sites in the body .

Result of Action

Quinoline derivatives have been found to have a variety of effects at the molecular and cellular level, including the inhibition of cell growth, induction of apoptosis, and modulation of immune responses .

Propiedades

IUPAC Name |

ethyl 3-aminoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-9(13)7-8-5-3-4-6-10(8)14-11/h3-7H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRZFETVSRVQEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62235-59-0 | |

| Record name | ethyl 3-aminoquinoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2432971.png)

![methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2432973.png)

![N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide](/img/structure/B2432976.png)

![3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2432984.png)

![[1-(Aminomethyl)-4-methylcyclohexyl]methanamine](/img/structure/B2432987.png)

![3-({[N-(4-fluorophenyl)carbamoyl]methylthio}methyl)benzoic acid](/img/structure/B2432994.png)